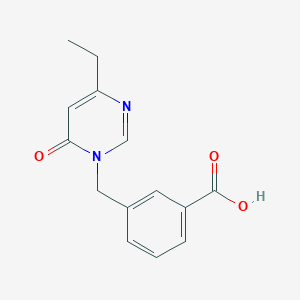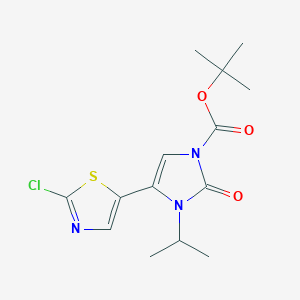
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl group is introduced to the triazole ring.
Attachment of the Methoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the triazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar properties.
Medicine
Medicinally, triazole derivatives are known for their antifungal and antiviral activities. This compound could be investigated for its potential therapeutic applications in treating infections or other diseases.
Industry
In industry, triazole compounds are used in the development of agrochemicals, dyes, and other specialty chemicals. This compound may find applications in these areas as well.
作用機序
The mechanism of action of (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(5-Phenyl-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine: Lacks the fluorine atom, which may affect its biological activity.
(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine: Contains a chlorine atom instead of fluorine, which may alter its reactivity and potency.
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-hydroxyphenyl)methanamine: Has a hydroxy group instead of a methoxy group, potentially affecting its solubility and interaction with biological targets.
Uniqueness
The presence of the fluorophenyl and methoxyphenyl groups in (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine may confer unique properties, such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability compared to similar compounds.
特性
分子式 |
C16H15FN4O |
|---|---|
分子量 |
298.31 g/mol |
IUPAC名 |
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C16H15FN4O/c1-22-13-4-2-3-11(9-13)14(18)16-19-15(20-21-16)10-5-7-12(17)8-6-10/h2-9,14H,18H2,1H3,(H,19,20,21) |
InChIキー |
BFXFFNKBRXXJQW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=C(C=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


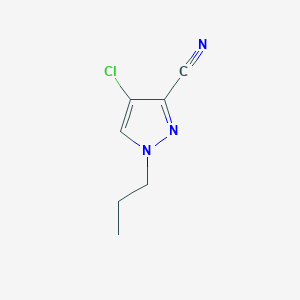
![(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B11776606.png)
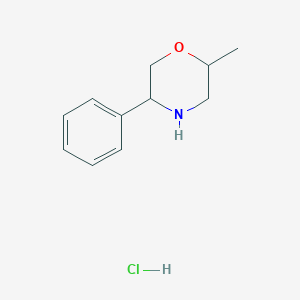
![(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11776609.png)
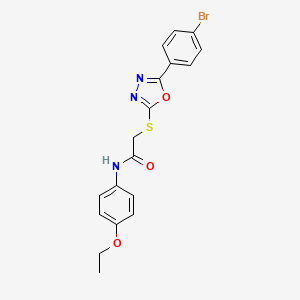
![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776612.png)
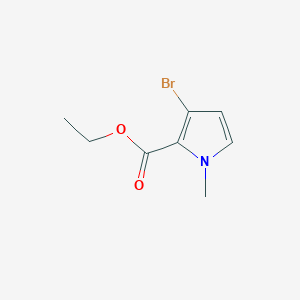



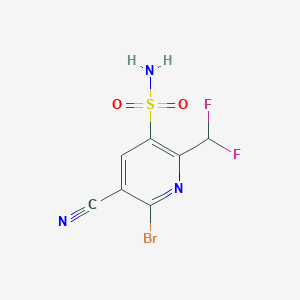
![Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B11776637.png)
